2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde
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Overview
Description
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with an aldehyde functional group. These substituents impart unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde typically involves the introduction of the trifluoromethyl group and the halogens (chlorine and fluorine) onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the chlorination and fluorination of a suitable benzene derivative, followed by formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the trifluoromethyl and halogen groups influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-methylbenzaldehyde
- 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-5-fluoro-3-methylpyridine
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJOOROLZMUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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